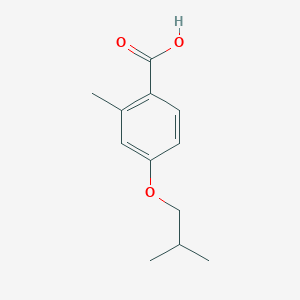
4-Isobutoxy-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
A study by Shao et al. (2007) found that a compound structurally related to 4-Isobutoxy-2-methylbenzoic acid, identified as 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid methyl ester, exhibited notable antibacterial and antifungal properties. This compound was isolated from a mangrove fungus and demonstrated cytotoxicity to the hepG2 cell line, suggesting potential applications in antimicrobial research and therapy (Shao et al., 2007).
Food and Cosmetic Applications
Cao et al. (2013) developed a method for the analysis of parabens, including esters of 4-hydroxybenzoic acid, in food using high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS). This study underscores the widespread use of compounds related to 4-Isobutoxy-2-methylbenzoic acid as preservatives in food and cosmetic products (Cao et al., 2013).
Pharmaceutical Research
A study by Abbas et al. (2010) investigated the metabolism of parabens, which are structurally related to 4-Isobutoxy-2-methylbenzoic acid. They are widely used as preservatives and this study highlighted their biotransformation in the human liver, emphasizing their relevance in pharmacological and toxicological contexts (Abbas et al., 2010).
Industrial and Biotechnological Applications
Wang et al. (2018) discussed the potential of 4-Hydroxybenzoic acid, which is closely related to 4-Isobutoxy-2-methylbenzoic acid, as an intermediate for producing high-value bioproducts. These bioproducts have applications in various fields including food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Electronic and Material Science Applications
Amarnath and Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids, which include compounds similar to 4-Isobutoxy-2-methylbenzoic acid, as dopants for polyaniline. This study shows the potential application of these compounds in the field of conductive polymers and advanced materials technology (Amarnath & Palaniappan, 2005).
Propiedades
IUPAC Name |
2-methyl-4-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-10-4-5-11(12(13)14)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODFLPOYKGWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-2-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

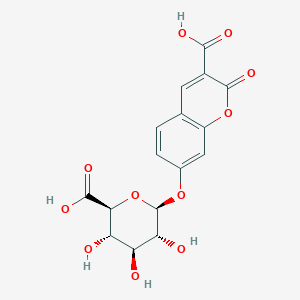
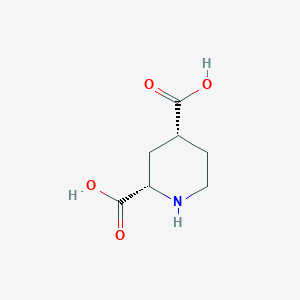
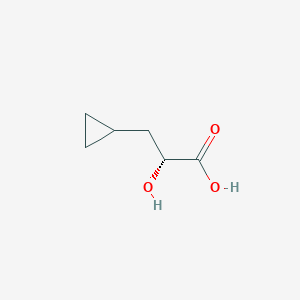

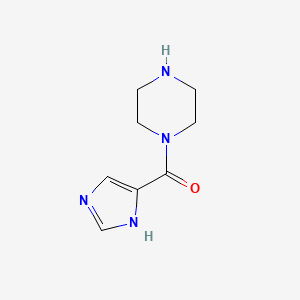
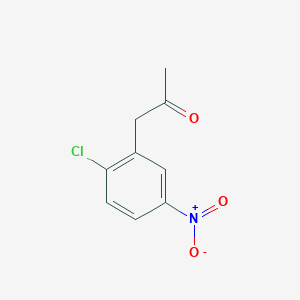

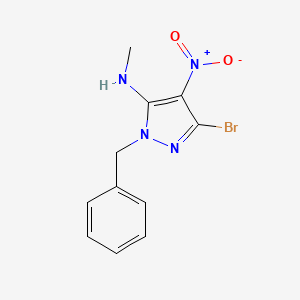
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
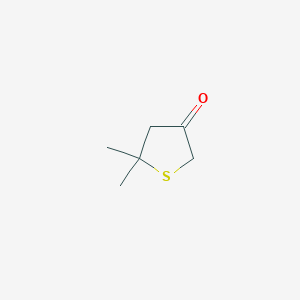
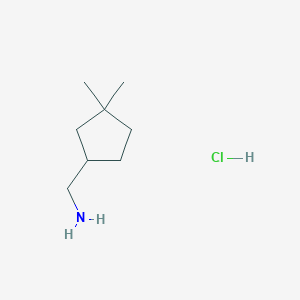
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)